9-(3-Methylaminopropylidene)selenoxanthene hydrochloride
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Overview
Description
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a chemical compound with the molecular formula C17-H17-N-Se.Cl-H and a molecular weight of 350.77 This compound is known for its unique structure, which includes a selenoxanthene core with a methylaminopropylidene side chain
Preparation Methods
The synthesis of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves several steps. One common method includes the reaction of 9-(hydroxyalkyl)-selenoxanthenes with N-chlorosuccinimide . This reaction produces 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes, which can then be further reacted to form the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-chlorosuccinimide for chlorination and sodium acetylacetonide for forming selenoxantheniomethanide derivatives . Major products formed from these reactions include 9-(1-chloro-2-hydroxyethylidene)selenoxanthene and 9-(2-hydroxyethyl)selenoxanthene .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the properties of selenoxanthene derivatives and their reactions . In biology and medicine, it may be investigated for its potential therapeutic effects due to its unique structure and reactivity . Additionally, it has industrial applications in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves its interaction with various molecular targets and pathways. The compound’s selenoxanthene core allows it to participate in redox reactions, which can affect cellular processes . The methylaminopropylidene side chain may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride can be compared to other selenoxanthene derivatives and related compounds. Similar compounds include 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes and 1-Chloro-1-phenyl-3H-2, 1-benzoxaselenoles . These compounds share a selenoxanthene core but differ in their side chains and functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
24493-86-5 |
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Molecular Formula |
C17H18ClNSe |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-methyl-3-selenoxanthen-9-ylidenepropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17NSe.ClH/c1-18-12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17;/h2-5,7-11,18H,6,12H2,1H3;1H |
InChI Key |
YKNZDWNLAQWQHL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2[Se]C3=CC=CC=C31.Cl |
Origin of Product |
United States |
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